((2,5-Dimethylphenyl)sulfonyl)alanine
Description
Significance of Sulfonamide-Containing Alanine (B10760859) Derivatives in Chemical Biology
Sulfonamide-containing amino acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of an amino acid moiety, such as alanine, into a sulfonamide structure can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Alanine, being one of the fundamental building blocks of proteins, can facilitate transport into cells and interaction with biological targets.
Research has demonstrated that the conjugation of sulfonamides with amino acids can lead to compounds with a variety of therapeutic applications. These derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.gov The presence of the chiral center in alanine also introduces stereochemistry into the molecule, which can be crucial for specific interactions with enzymes and receptors.
The following table summarizes the diverse biological activities associated with sulfonamide-amino acid derivatives based on findings from various research studies.
| Biological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Antitumor | Oncology |
| Antiviral | Virology |
| Carbonic Anhydrase Inhibition | Glaucoma, Diuretics |
Historical Context of (2,5-Dimethylphenyl)sulfonyl Moieties in Bioactive Compounds
The (2,5-dimethylphenyl)sulfonyl moiety is another key structural feature of ((2,5-Dimethylphenyl)sulfonyl)alanine. The dimethylphenyl group, in its various isomeric forms, is found in a range of bioactive compounds. The specific 2,5-disubstitution pattern can influence the molecule's lipophilicity, steric profile, and metabolic stability, all of which are critical factors in drug design.
Overview of Research Trajectories for this compound and Analogues
While direct and extensive research specifically on this compound is not widely published, the research trajectories for this compound and its analogues can be inferred from the established activities of its constituent parts. The primary areas of investigation for such molecules would likely focus on leveraging the known biological activities of sulfonamide-alanine conjugates and compounds containing the 2,5-dimethylphenyl group.
Future research on this compound and its analogues is anticipated to explore several key areas:
Antimicrobial Activity: Given that both sulfonamides and compounds with the 2,5-dimethylphenyl moiety have demonstrated antimicrobial potential, a primary research direction would be the evaluation of this compound against a panel of bacterial and fungal strains. mdpi.com
Enzyme Inhibition: Many sulfonamide-based drugs function by inhibiting specific enzymes. Research could focus on screening this compound against various enzymes, such as carbonic anhydrases, proteases, or kinases, which are implicated in a range of diseases.
Anticancer Properties: The antiproliferative effects of sulfonamide derivatives make oncology a plausible area of investigation for this compound.
The table below presents examples of analogous structures and their studied or potential research applications, providing a roadmap for future investigations into this compound.
| Analogue Type | Potential Research Application |
| Other arylsulfonyl-alanines | Exploration of antimicrobial and anticancer activities. |
| Sulfonamides with different amino acids | Comparative studies to understand structure-activity relationships. |
| Compounds with isomeric dimethylphenyl groups | Investigation of the impact of substitution patterns on biological activity. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-8(2)10(6-7)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCEOYOBCBKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dimethylphenyl Sulfonyl Alanine and Its Analogs
General Strategies for N-Arylsulfonyl Amino Acid Synthesis
The construction of N-arylsulfonyl amino acids predominantly involves the formation of a stable sulfonamide bond between an arylsulfonyl moiety and the amino group of an amino acid. Various methods have been developed to achieve this transformation efficiently and, where necessary, with control of stereochemistry.
Approaches to Sulfonamide Formation via Sulfonyl Chlorides
The most conventional and widely employed method for the synthesis of N-arylsulfonyl amino acids is the reaction between an arylsulfonyl chloride and an amino acid. This reaction, typically a nucleophilic substitution at the sulfonyl group, is favored for its reliability and the ready availability of a wide range of starting materials.
The general reaction can be represented as follows:
Ar-SO₂Cl + H₂N-CHR-COOH → Ar-SO₂-NH-CHR-COOH + HCl
Key parameters that are often optimized for this reaction include the choice of base, solvent, and reaction temperature. The base is crucial for neutralizing the hydrochloric acid generated during the reaction and for deprotonating the amino group of the amino acid, thereby increasing its nucleophilicity.
Commonly Used Bases and Solvents:
| Base | Solvent | Typical Reaction Conditions |
| Sodium hydroxide (B78521) (NaOH) | Water/Dioxane, Water/THF | 0 °C to room temperature |
| Sodium carbonate (Na₂CO₃) | Water | Room temperature |
| Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature |
| Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |
The selection of the solvent system is critical to ensure the solubility of both the amino acid (often as a salt) and the arylsulfonyl chloride. Aqueous-organic solvent mixtures are frequently used to accommodate the different polarities of the reactants.
Stereoselective Synthesis of Alanine (B10760859) Derivatives with Sulfonyl Functionalities
Maintaining the stereochemical integrity of the chiral center in alanine is of paramount importance, especially for applications in medicinal chemistry where enantiomeric purity can dictate biological activity. The reaction of sulfonyl chlorides with amino acids generally proceeds without racemization at the α-carbon of the amino acid. This is because the reaction occurs at the nitrogen atom and does not involve the chiral center directly.
However, to ensure high enantiomeric purity, the starting L- or D-alanine must be of high optical purity. Furthermore, reaction conditions, such as the use of strong bases or elevated temperatures for prolonged periods, should be carefully controlled to minimize the risk of any potential side reactions that could affect stereochemistry.
For the synthesis of more complex alanine derivatives with sulfonyl functionalities, stereoselective methods are employed. These can include:
Asymmetric alkylation: Chiral auxiliaries can be used to direct the stereoselective alkylation of a glycine-derived Schiff base to introduce the alanine side chain.
Enzymatic resolution: Enzymes can be used to selectively hydrolyze one enantiomer of a racemic mixture of N-sulfonylated alanine esters, allowing for the separation of the desired enantiomer.
Specific Synthetic Routes to ((2,5-Dimethylphenyl)sulfonyl)alanine
The synthesis of the title compound, this compound, follows the general principles outlined above, requiring the preparation of the specific arylsulfonyl chloride precursor and its subsequent coupling with alanine.
Regioselective Functionalization Techniques for the 2,5-Dimethylphenyl Moiety
The key precursor for the synthesis of this compound is 2,5-dimethylbenzenesulfonyl chloride. The regioselective introduction of the sulfonyl chloride group onto the 2,5-dimethylphenyl (p-xylene) ring is a critical step. The directing effects of the two methyl groups on the aromatic ring guide the electrophilic substitution to the desired position.
The most common method for the synthesis of 2,5-dimethylbenzenesulfonyl chloride is the chlorosulfonation of p-xylene (B151628) using chlorosulfonic acid (ClSO₃H).
Reaction Scheme for 2,5-Dimethylbenzenesulfonyl Chloride Synthesis:
CH₃-C₆H₄-CH₃ + ClSO₃H → CH₃-C₆H₃(SO₂Cl)-CH₃ + H₂O
The reaction is typically carried out at low temperatures to control the reactivity of chlorosulfonic acid and to minimize the formation of by-products. The two methyl groups ortho- and para-direct the incoming electrophile, and steric hindrance from the methyl groups favors substitution at the 4-position relative to the 1-methyl group, leading to the desired 2,5-dimethylbenzenesulfonyl chloride.
Coupling Reactions for Sulfonyl-Amino Acid Linkage Formation
Once 2,5-dimethylbenzenesulfonyl chloride is obtained, it is coupled with alanine to form the final product. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous alkaline medium.
Proposed Synthetic Route for this compound:
A solution of L-alanine in aqueous sodium hydroxide is cooled in an ice bath. To this solution, 2,5-dimethylbenzenesulfonyl chloride, dissolved in a suitable organic solvent like diethyl ether or toluene, is added portion-wise with vigorous stirring. The reaction mixture is stirred for several hours, allowing the reaction to proceed to completion. After the reaction, the organic layer is separated, and the aqueous layer is acidified with a mineral acid, such as hydrochloric acid, to precipitate the N-sulfonylated amino acid product. The crude product can then be purified by recrystallization.
Typical Reaction Parameters:
| Parameter | Condition |
| Reactants | L-Alanine, 2,5-Dimethylbenzenesulfonyl chloride |
| Base | Sodium hydroxide |
| Solvent | Water/Diethyl ether or Water/Toluene |
| Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Work-up | Acidification to precipitate the product |
| Purification | Recrystallization |
Synthesis of Structurally Modified Analogs and Derivatives of this compound
The synthesis of structurally modified analogs of this compound can be achieved by varying either the arylsulfonyl moiety or the amino acid component. These modifications allow for the exploration of structure-activity relationships and the optimization of desired properties.
Modifications on the Aryl Moiety:
Substitution Pattern: Starting from different isomers of xylene (o-xylene, m-xylene) or other substituted benzenes, a variety of arylsulfonyl chlorides can be prepared and coupled with alanine.
Introduction of Different Substituents: Functional groups such as halogens, nitro groups, or alkoxy groups can be present on the aromatic ring of the starting material for chlorosulfonation, leading to a diverse range of analogs.
Modifications on the Amino Acid Backbone:
Different Amino Acids: The same synthetic methodology can be applied to other natural or unnatural amino acids to generate a library of N-(2,5-dimethylphenyl)sulfonyl amino acids.
Esterification: The carboxylic acid functionality of this compound can be esterified to produce the corresponding esters. This is often done to improve solubility in organic solvents or for use in peptide synthesis.
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine using standard peptide coupling reagents.
Exploration of Aryl Substitutions on the Sulfonyl Group
The core synthesis of this compound involves the reaction of L-alanine with 2,5-dimethylbenzenesulfonyl chloride. By extension, a primary method for exploring aryl substitutions on the sulfonyl group is to vary the starting arylsulfonyl chloride. This approach allows for the introduction of a wide array of substituents onto the phenyl ring, thereby tuning the electronic and steric properties of the molecule.
The general synthesis of arylsulfonyl chlorides can be achieved through methods such as electrophilic aromatic substitution with chlorosulfonic acid or through the oxidative chlorination of organosulfur compounds like thiophenols. nih.gov More modern approaches have utilized transition metal-catalyzed reactions, for example, the palladium-catalyzed chlorosulfonylation of arylboronic acids, which offers a milder and more functional-group-tolerant route to a diverse range of substituted arylsulfonyl chlorides. nih.gov Once the desired arylsulfonyl chloride is obtained, it can be reacted with alanine, typically in the presence of a base in an aqueous or mixed solvent system, to yield the corresponding N-(arylsulfonyl)alanine analog.
This strategy facilitates the synthesis of a library of compounds with different substituents on the aryl ring. For instance, electron-donating or electron-withdrawing groups can be introduced to modulate the compound's properties. The table below illustrates a representative set of analogs that could be synthesized by employing different substituted benzenesulfonyl chlorides in the initial coupling reaction with alanine.
| Aryl Sulfonyl Group | Resulting Analog | Key Feature of Substitution |
| 4-Methylphenylsulfonyl | ((4-Methylphenyl)sulfonyl)alanine | Introduction of an electron-donating group. |
| 4-Chlorophenylsulfonyl | ((4-Chlorophenyl)sulfonyl)alanine | Introduction of an electron-withdrawing, halogen group. |
| 4-Nitrophenylsulfonyl | ((4-Nitrophenyl)sulfonyl)alanine | Introduction of a strong electron-withdrawing group. |
| 2,4,6-Trimethylphenylsulfonyl | ((2,4,6-Trimethylphenyl)sulfonyl)alanine | Increased steric bulk around the sulfonyl group. |
| 4-Methoxyphenylsulfonyl | ((4-Methoxyphenyl)sulfonyl)alanine | Introduction of a strong electron-donating group. |
This table is illustrative of the synthetic strategy and not based on a specific cited synthesis of these exact analogs.
Modifications of the Alanine Backbone and Carboxylic Acid Moiety
Modifications to the alanine portion of this compound offer another avenue for structural diversification. These changes can involve alterations to the core amino acid backbone or, more commonly, derivatization of the carboxylic acid functional group.
The carboxylic acid moiety is a versatile chemical handle for further synthetic transformations. Standard organic chemistry techniques can be employed to convert the carboxylic acid into a variety of other functional groups. For example:
Esterification: Reacting the parent compound with an alcohol under acidic conditions or using a coupling agent can produce the corresponding ester. This modification can alter the lipophilicity and pharmacokinetic properties of the molecule.
Amidation: The carboxylic acid can be coupled with a primary or secondary amine using a peptide coupling reagent (e.g., HBTU, EDCI) to form an amide. This allows for the introduction of a wide range of substituents and is a common strategy in drug discovery to explore interactions with biological targets. organic-chemistry.org A convenient method for synthesizing amino acid arylamides using methanesulfonyl chloride and N-methylimidazole in dichloromethane has been reported, which proceeds in high yields without significant racemization. organic-chemistry.org
While direct modifications to the alanine backbone (e.g., alkylation at the alpha-carbon) of the pre-formed this compound are less commonly described, the use of different amino acid starting materials in the initial sulfonylation reaction represents a straightforward approach to backbone modification. For example, substituting alanine with valine or leucine (B10760876) would introduce bulkier alkyl side chains.
The following table outlines potential derivatives resulting from modifications of the carboxylic acid moiety.
| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Derivative Name |
| Esterification | Methanol (B129727), H+ | Methyl Ester | Methyl ((2,5-dimethylphenyl)sulfonyl)alaninate |
| Esterification | Ethanol, H+ | Ethyl Ester | Ethyl ((2,5-dimethylphenyl)sulfonyl)alaninate |
| Amidation | Benzylamine, EDCI | N-Benzyl Amide | N-Benzyl-2-(((2,5-dimethylphenyl)sulfonyl)amino)propanamide |
| Amidation | Morpholine, HBTU | Morpholine Amide | (2-(((2,5-Dimethylphenyl)sulfonyl)amino)propanoyl)morpholine |
This table illustrates common chemical transformations applied to the carboxylic acid group.
Integration of Heterocyclic Scaffolds within the this compound Framework
Integrating heterocyclic scaffolds is a widely used strategy in medicinal chemistry to introduce novel structural motifs, modulate physicochemical properties, and explore new binding interactions. Starting from N-aryl amino acid frameworks, various heterocyclic systems can be synthesized.
One common approach involves using the carboxylic acid group as a starting point for cyclization reactions. For instance, research on related N-2,5-dimethylphenylthioureido acids has demonstrated the synthesis of aminothiazole derivatives. mdpi.com In a typical Hantzsch thiazole (B1198619) synthesis, the thioureido precursor reacts with an α-haloketone to form the thiazole ring. mdpi.com While this compound is not a thioureido compound, its carboxylic acid could be converted to a thioamide, which could then undergo similar cyclization reactions.
Another strategy involves the multi-component reaction of thioamides with sulfonyl azides to generate N-sulfonyl amidines, which can bear heterocyclic substituents. nih.gov This highlights a pathway where the sulfonylalanine framework can be linked to pre-existing heterocyclic moieties. For example, heterocyclic thioamides can react with sulfonyl azides to produce N-sulfonyl amidines bearing 1,2,3-triazole, isoxazole, and thiazole rings. nih.gov
Furthermore, the carboxylic acid of the parent compound can be activated and reacted with bifunctional reagents to build heterocyclic rings. For example, condensation with o-phenylenediamine (B120857) under acidic conditions is a known method for forming benzimidazoles from carboxylic acids. This approach has been successfully applied to synthesize benzimidazole (B57391) derivatives from related N-2,5-dimethylphenylthioureido acids. researchgate.net
The following table summarizes synthetic strategies for integrating heterocyclic scaffolds, based on methodologies applied to analogous structures.
| Target Heterocycle | General Synthetic Strategy | Key Precursor from Parent Compound | Representative Reagents |
| Thiazole | Hantzsch Thiazole Synthesis | Thioamide derivative | α-Haloketones |
| Benzimidazole | Condensation/Cyclization | Carboxylic Acid | o-Phenylenediamine, Acid |
| 1,2,4-Triazole | Cyclization of Hydrazide | Carboxylic Acid Hydrazide | Carbon disulfide, Base |
| Oxadiazole | Cyclization of Hydrazide | Carboxylic Acid Hydrazide | Cyanogen bromide or similar reagents |
This table outlines plausible synthetic routes to heterocyclic derivatives based on established chemical principles and analogous reactions.
Structure Activity Relationship Sar Studies of 2,5 Dimethylphenyl Sulfonyl Alanine Analogs
Ligand-Target Interactions and Pharmacophore Elucidation
The foundation of understanding the biological activity of ((2,5-Dimethylphenyl)sulfonyl)alanine analogs lies in characterizing their interactions with protein targets and defining their pharmacophore. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to its target receptor and elicit a biological response. dovepress.comnih.gov For sulfonylalanine derivatives, these models are typically constructed based on the structures of known active compounds (ligand-based) or the architecture of the target's binding site (structure-based). nih.gov
Pharmacophore models for related arylsulfonamide compounds often highlight several key interaction points:
Hydrogen Bond Donors (HBD): The N-H group of the sulfonamide and the carboxylic acid proton.
Hydrogen Bond Acceptors (HBA): The sulfonyl oxygens and the carbonyl oxygen of the carboxylic acid. nih.gov
Hydrophobic/Aromatic Regions (H/AR): The dimethylphenyl ring provides a significant hydrophobic area that can engage in van der Waals or π-π stacking interactions with nonpolar residues in the binding pocket. nih.gov
Negative Ionizable Feature (NI): The deprotonated carboxylic acid group at physiological pH, which can form crucial ionic bonds or salt bridges with positively charged residues like arginine or lysine in the target protein. nih.gov
The precise arrangement of these features dictates the molecule's ability to fit within the binding site. For instance, in matrix metalloproteinase (MMP) inhibitors with an arylsulfonamide scaffold, the sulfonyl group often chelates with the catalytic zinc ion, while the aromatic ring occupies a hydrophobic pocket (the S1' loop), and other functionalities form hydrogen bonds with the protein backbone. nih.gov The elucidation of such pharmacophores is a critical step in virtual screening and the rational design of new, more potent analogs. dovepress.com
Influence of Substituent Variations on Biological Potency and Selectivity
Impact of Methyl Group Positions on the Phenyl Ring
The positioning of methyl groups on the phenyl ring significantly influences the compound's steric and electronic properties, thereby affecting its binding affinity. The "magic methyl" effect, where the addition of a methyl group can dramatically increase potency, is a well-documented phenomenon in medicinal chemistry. nih.gov This enhancement can be attributed to several factors:
Improved Hydrophobic Interactions: Methyl groups can fill small hydrophobic pockets within the receptor, displacing water molecules and increasing binding entropy. nih.gov
Conformational Restriction: The presence of methyl groups, particularly at ortho positions, can restrict the rotation of the phenyl ring, locking the molecule into a more favorable binding conformation.
Modulation of Electronics: Methyl groups are weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring and the sulfonamide linker, potentially influencing interaction strengths.
Table 1: Hypothetical Influence of Methyl Group Position on Binding Affinity This table is illustrative, based on general SAR principles, as specific comparative data for this compound isomers was not found.
| Isomer | Potential Impact on Binding | Rationale |
|---|---|---|
| 2,5-Dimethyl | Moderate-High Affinity | Asymmetric substitution may allow for specific orientation within the binding pocket, utilizing both steric and hydrophobic interactions. |
| 3,4-Dimethyl | Variable Affinity | Substitution pattern may fit well into some binding sites but could clash with others, depending on pocket shape. |
| 2,6-Dimethyl | Potentially High Affinity (Conformationally Restricted) | Ortho-substitution can severely restrict bond rotation, pre-organizing the molecule for a specific binding conformation, which can be highly favorable if it matches the receptor's requirements. |
| Unsubstituted | Lower Affinity | Lacks the beneficial hydrophobic interactions and conformational constraints provided by methyl groups. |
Effects of Sulfonyl Group Modifications
The sulfonyl group is a cornerstone of the molecule's structure, acting as a rigid linker and a potent hydrogen bond acceptor. researchgate.net Modifications to this group can drastically alter biological activity. Replacing the sulfonyl group with a less rigid linker, such as a simple amide or methylene group, would change the geometry and electronic nature of the molecule, likely disrupting the established binding mode. Bioisosteric replacements, such as converting the sulfonamide to a sulfoximine, could maintain the three-dimensional structure while fine-tuning electronic properties and metabolic stability.
Role of the Alanine (B10760859) Side Chain and Carboxylic Acid Functionality
The alanine portion of the molecule provides two critical functionalities: the methyl side chain and the carboxylic acid group.
The alanine side chain (a methyl group) is relatively small and non-polar. Its primary role is likely steric, influencing how the molecule is positioned within the binding site. Replacing this methyl group with larger, more complex side chains (e.g., the isobutyl group of leucine (B10760876) or the benzyl group of phenylalanine) would probe the size and nature of the adjacent pocket. If the pocket is small and hydrophobic, the alanine methyl group may be optimal. If the pocket is larger, bulkier side chains could lead to increased potency by forming more extensive hydrophobic contacts.
The carboxylic acid functionality is arguably one of the most critical groups for biological activity. At physiological pH, it exists as a negatively charged carboxylate anion. This feature is crucial for:
Ionic Bonding: Forming strong salt bridges with positively charged amino acid residues such as arginine or lysine on the target protein. nih.gov
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.
Solubility: The charged nature of the carboxylate enhances the water solubility of the molecule.
Neutralizing this charge, for example through esterification, has been shown to significantly reduce or abolish binding affinity in many classes of drugs, confirming the essential role of the carboxylate in anchoring the ligand to its target. nih.govnih.gov
Stereochemical Aspects and Chiral Recognition in this compound Analogs
The alanine moiety introduces a chiral center at its alpha-carbon. Consequently, this compound can exist as two non-superimposable mirror images: the L- and D-enantiomers (or S and R forms, respectively, for alanine). libretexts.org Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer typically has significantly higher affinity for the target protein than the other. nih.gov
This phenomenon, known as chiral recognition , arises from the three-dimensional nature of the binding site. For effective binding, a minimum of three points of interaction between the ligand and the receptor are generally required (the "three-point attachment model"). nih.gov The specific spatial arrangement of these interaction points in one enantiomer will match the complementary arrangement in the receptor, while its mirror image will not be able to achieve the same optimal fit.
The separation of enantiomers and the determination of their respective activities are crucial in drug development. For N-arylsulfonylated amino acids, it is common for the naturally occurring L-enantiomer to be more active, but this is not a universal rule. libretexts.org The differential binding energy between the two diastereomeric complexes (L-ligand/receptor vs. D-ligand/receptor) determines the degree of enantioselectivity. nih.gov This difference can be driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, where even a subtle steric clash involving the alanine methyl group of the less-active enantiomer can lead to a dramatic loss of potency. nih.govrsc.org
Table 2: Key Molecular Components and Their Functions
| Compound Moiety | Primary Function in SAR | Potential Interactions |
|---|---|---|
| 2,5-Dimethylphenyl Ring | Hydrophobicity, Steric Profile | Van der Waals forces, π-π stacking, hydrophobic interactions |
| Sulfonyl Group | Structural Linker, H-Bond Acceptor | Hydrogen bonding, metal coordination (in metalloenzymes) |
| Alanine Methyl Side Chain | Steric Influence, Chirality | Hydrophobic interactions, defines stereochemical fit |
| Carboxylic Acid | Primary Binding Anchor (Anionic) | Ionic bonding (salt bridges), hydrogen bonding |
Mechanistic Investigations of Biological Activity of 2,5 Dimethylphenyl Sulfonyl Alanine Analogs
Enzyme Inhibition Profiles and Target Validation
The biological activity of ((2,5-Dimethylphenyl)sulfonyl)alanine and its analogs has been explored against a variety of enzymatic targets. Research has primarily focused on their potential as inhibitors of viral and bacterial enzymes, as well as their modulatory effects on enzymes implicated in metabolic and inflammatory diseases. The core structure, featuring a sulfonamide linkage between a substituted aryl group and an alanine (B10760859) moiety, provides a versatile scaffold for interacting with diverse enzyme active sites.
Inhibition of HIV-1 Reverse Transcriptase (RT) by Indolyl Aryl Sulfone Derivatives
Analogs of this compound, specifically those incorporated into an indolyl aryl sulfone (IAS) scaffold, have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to a hydrophobic pocket in the RT enzyme, allosterically inhibiting its function. nih.govnih.gov
The introduction of two methyl groups on the phenyl ring of the aryl sulfonyl moiety, particularly at the 3 and 5 positions, has been shown to be highly advantageous for antiviral potency. researchgate.net This substitution pattern is believed to enhance hydrophobic interactions within the non-nucleoside binding site of the reverse transcriptase, which is rich in aromatic amino acid residues such as Tyr181, Tyr188, Phe227, and Trp229. nih.govnih.gov
Furthermore, the derivatization of the indole-2-carboxamide with simple amino acids, including alanine, has led to a significant improvement in antiviral activity against both wild-type HIV-1 and drug-resistant mutant strains. researchgate.netnih.gov These peptide derivatives are thought to extend into solvent-exposed regions of the binding pocket, allowing for additional interactions that can overcome the effects of resistance mutations. nih.gov The transformation of the terminal carboxyl group of the appended amino acid into an amide or hydrazide has been shown to produce short peptides with high selectivity and potent activity against various HIV-1 strains. researchgate.net
Interactive Table:
Modulatory Effects on Dipeptidyl Peptidase-4 (DPP-4) Activity
While specific studies on this compound are limited, the broader class of N-sulfonylated amino acids and sulfonamide derivatives has been investigated for the inhibition of dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov
Research into various chemical scaffolds has highlighted that sulfonamide-containing molecules can act as effective DPP-4 inhibitors. nih.gov The sulfonyl group can participate in interactions within the enzyme's active site. The development of novel DPP-4 inhibitors has explored a range of heterocyclic and aromatic sulfonamides, demonstrating the potential of this functional group in the design of agents for the management of type 2 diabetes. researchgate.net
Interactions with Elastase Enzymes and Therapeutic Implications
The potential for sulfonylated amino acid derivatives to interact with elastase enzymes, particularly human neutrophil elastase (HNE), presents a therapeutic avenue for inflammatory diseases. HNE is a serine protease that can degrade connective tissue proteins. bohrium.com While direct studies on this compound are not extensively documented, related structures containing sulfonyl groups have been explored as elastase inhibitors. For instance, N-acyl beta-sultams, which are sulfonyl analogues of beta-lactams, have been shown to inactivate serine proteases like elastase through sulfonylating the active site serine residue. harvard.edu This suggests that the sulfonylalanine scaffold could be a starting point for the design of novel elastase inhibitors.
Inhibition of Mycobacterium tuberculosis InhA Enzyme
The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov This makes InhA an attractive target for the development of new anti-tuberculosis drugs. While direct inhibition by this compound has not been reported, the use of a sulfonamide as a linker in fragment-based drug design has led to the development of potent InhA inhibitors. nih.gov Docking studies have shown that the sulfonamide vector can orient fragments correctly within the InhA active site to form hydrogen bonds with key residues like Tyr158 and the NAD+ cofactor. nih.gov This indicates that the sulfonyl moiety is a viable functional group for the design of direct InhA inhibitors that could circumvent resistance mechanisms associated with prodrugs like isoniazid. nih.govnih.gov
Other Investigated Enzyme System Modulations
The versatility of the arylsulfonylamino acid scaffold has led to its investigation against other enzyme systems. One notable example is aldose reductase, an enzyme implicated in the diabetic complications arising from the polyol pathway. A study on a series of arylsulfonylamino acids demonstrated a wide range of inhibitory activities against rat lens aldose reductase (RLAR). nih.gov Importantly, these compounds were found to be selective for aldose reductase, showing no significant inhibition of other related reductases or functionally distinct oxidoreductases. nih.gov This selectivity suggests that the arylsulfonylamino acid structure can be tailored to target specific enzymes without causing broad off-target effects. nih.gov
Receptor Binding and Signaling Pathway Modulation
Information regarding the direct binding of this compound analogs to specific receptors and their subsequent modulation of signaling pathways is not extensively detailed in the current scientific literature. However, the structural motifs present in this class of compounds, namely the sulfonamide and amino acid moieties, are known to be important for interactions with biological macromolecules.
Sulfonylurea compounds, for instance, are well-known for their interaction with the sulfonylurea receptor (SUR) on pancreatic beta-cells, leading to the modulation of insulin (B600854) secretion. nih.gov It is plausible that sulfonylalanine derivatives could be investigated for their affinity to such receptors.
Furthermore, the modulation of signaling pathways is often a downstream consequence of enzyme inhibition or receptor binding. For example, the inhibition of HIV-1 RT by indolyl aryl sulfone derivatives of alanine ultimately blocks the viral replication signaling cascade. Similarly, inhibition of enzymes like DPP-4 or elastase would modulate the respective signaling pathways involved in glucose homeostasis and inflammation. The 2,5-dimethylphenyl group is a structural feature found in some compounds with antimicrobial activity, suggesting potential interactions with microbial targets. mdpi.com However, dedicated studies to elucidate the specific receptor binding profiles and the direct impact on intracellular signaling cascades for this compound analogs are required to fully understand their mechanisms of action beyond enzyme inhibition.
Orexin (B13118510) Receptor Antagonism
Analogs of this compound have been investigated for their potential to act as orexin receptor antagonists. The orexin system, comprising two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a central regulator of wakefulness, arousal, and motivation. nih.govnih.gov Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. nih.gov
The canonical signaling pathway for orexin receptors involves coupling to the Gq protein. frontiersin.org Upon binding of the endogenous orexin neuropeptides, the receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org This cascade results in an increase in intracellular calcium levels and the activation of various downstream kinases, promoting neuronal excitability.
Orexin receptor antagonists, including dual orexin receptor antagonists (DORAs), function by competitively binding to OX1R and OX2R, thereby preventing the binding of endogenous orexins and inhibiting the subsequent Gq-mediated signaling cascade. nih.govresearchgate.net The development of small-molecule antagonists has been a significant focus of research to induce sleep and regulate the sleep-wake cycle. researchgate.netmdpi.com The therapeutic effect of these antagonists is achieved by dampening the wake-promoting signals originating from orexin-producing neurons in the hypothalamus. nih.gov
Serotonin (B10506) Receptor (5-HT6) Ligand Interactions
The arylsulfonyl moiety, a key structural feature of this compound, is a recognized pharmacophore for ligands targeting the serotonin 6 (5-HT6) receptor. nih.gov This receptor, which is almost exclusively expressed in the brain, is a Gs-coupled GPCR that plays a significant role in cognitive processes, memory, and various neuropsychiatric conditions. nih.govwikipedia.org
Ligands containing an arylsulfonyl group, particularly N-arylsulfonylindoles, have been extensively studied as 5-HT6 receptor antagonists. nih.govresearchgate.net These compounds typically feature a basic amine group and a sulfonamide moiety, which acts as a hydrogen bond acceptor, connected to a hydrophobic aromatic ring system. nih.gov The interaction of these ligands with the 5-HT6 receptor blocks the constitutive and serotonin-induced activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP). wikipedia.orgresearchgate.net
Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the arylsulfonyl and the indole (B1671886) ring can significantly impact binding affinity. For instance, in a series of N-arylsulfonylindoles, substitution at the C-5 position of the indole was generally found to be detrimental to affinity compared to unsubstituted analogs. nih.gov However, the nature and position of substituents on the arylsulfonyl ring remain a critical determinant of potency.
Below is a table summarizing the binding affinities of several N-arylsulfonylindole analogs for the human 5-HT6 receptor.
| Compound ID | C-5 Substituent | Arylsulfonyl Group | Ki (nM) |
| PUC-7 | -H | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | 25 |
| 4a | -OCH3 | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | 389 |
| 4j | -CN | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | 400 |
| PUC-9 | -H | 2,5-dimethylbenzenesulfonyl | 126 |
| 4b | -F | 2,5-dimethylbenzenesulfonyl | >1000 |
| PUC-12 | -H | 2,4,6-triisopropylbenzenesulfonyl | 200 |
| 4g | -OCH3 | 2,4,6-triisopropylbenzenesulfonyl | 400 |
Data sourced from studies on N-arylsulfonylindoles. nih.gov
NRF2 Signaling Pathway Activation and Antioxidant Responses
Compounds containing a sulfonyl or sulfonamide group have been identified as potential activators of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) signaling pathway. nih.gov NRF2 is a master transcription factor that regulates the cellular antioxidant response by controlling the expression of a battery of cytoprotective genes. mdpi.com
Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The activation mechanism for many NRF2-activating compounds involves the modification of reactive cysteine residues on Keap1. researchgate.net
Specifically, compounds bearing an α,β-unsaturated sulfonyl system, such as vinyl sulfones, can act as Michael acceptors. nih.govencyclopedia.pub The electrophilic nature of this moiety allows it to react with the thiol groups of Keap1's cysteine sensors. This covalent modification induces a conformational change in Keap1, disrupting the NRF2-Keap1 interaction. Consequently, NRF2 is stabilized, released from Keap1, and translocates to the nucleus. encyclopedia.pub In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com While this compound itself does not possess an α,β-unsaturated system, the broader class of sulfonamide derivatives has been shown to activate the NRF2 pathway, potentially by inhibiting the Keap1-Nrf2 protein-protein interaction. nih.gov This activation leads to an enhanced antioxidant defense mechanism through the upregulation of enzymes involved in detoxification and the maintenance of redox homeostasis.
Taste Receptor (T2R) Modulation
Analogs of this compound, as amino acid derivatives, have the potential to modulate the activity of bitter taste receptors (T2Rs). Humans possess 25 functional T2Rs, which are GPCRs responsible for the perception of bitter taste. nih.gov These receptors are activated by a vast array of structurally diverse compounds and are also expressed in various extra-oral tissues where they participate in physiological processes beyond taste. nih.govresearchgate.net
The modulation of T2Rs can occur through either agonism (activation) or antagonism (blockade). Many pharmaceutical compounds, including those with sulfonamide groups (e.g., saccharin), are known to be bitter and act as T2R agonists. google.com Conversely, the development of T2R antagonists, or "bitter blockers," is of significant interest for improving the palatability of foods and medicines. nih.gov
Amino acid derivatives have been successfully identified as T2R blockers. researchgate.netnih.gov The mechanism of action for these antagonists typically involves competitive binding to the same orthosteric site as the agonist. nih.gov Upon binding, the antagonist occupies the receptor's binding pocket without inducing the conformational change necessary for G protein activation and downstream signaling. The canonical T2R signaling pathway involves the activation of phospholipase C-β2 and the subsequent production of IP3, leading to an increase in intracellular calcium. nih.gov T2R modulators are typically identified and characterized using cellular assays that measure these changes in intracellular calcium upon receptor activation or inhibition. researchgate.net
Opioid Receptor Interactions
The interaction of N-arylsulfonyl amino acid derivatives with opioid receptors is an area of potential investigation. Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are Gi/o-coupled GPCRs that are central to pain modulation and are the targets of major analgesic drugs. nih.gov
Opioid receptor activation by an agonist initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cAMP levels; the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization; and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. nih.gov The binding pocket of opioid receptors accommodates ligands with specific structural features, notably a protonated amine that forms a critical ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3. mdpi.com
While direct modulation of opioid receptors by this compound analogs is not extensively documented, there are known interactions between the opioid system and amino acid neurotransmitter systems. nih.gov For instance, opioid receptor modulation can influence the levels of endogenous excitatory (glutamate, aspartate) and inhibitory (GABA, glycine) amino acids in the brain. nih.gov The potential for synthetic amino acid derivatives to allosterically or directly interact with opioid receptors remains a possibility, potentially through binding sites distinct from the classical opiate binding pocket. youtube.commdpi.com
Cellular and Molecular Mechanisms Beyond Direct Target Modulation
Modulation of Gene Expression and Protein Synthesis
The interaction of this compound analogs with their primary molecular targets initiates signaling cascades that culminate in the modulation of gene expression and subsequent protein synthesis. These downstream effects are fundamental to the ultimate physiological response.
Via Orexin Receptor Antagonism: Orexin signaling is known to regulate the transcription of numerous genes. Global gene expression analysis following OX1R activation has shown the regulation of several transcription factor families, including early growth response (Egr) genes and Kruppel-like factors (Klf), as well as kinases like serum and glucocorticoid-regulated kinase 1 (Sgk1). researchgate.net Antagonism of orexin receptors would be expected to reverse or prevent these transcriptional changes. Furthermore, studies on orexin receptor antagonists have shown that they can lead to a decrease in the mRNA expression levels of the orexin receptors themselves (OX1R and OX2R) and of key signaling components like phospholipase C (PLC). mdpi.com
Via 5-HT6 Receptor Interactions: The signaling pathways coupled to the 5-HT6 receptor have direct links to the machinery of gene transcription. Activation of the 5-HT6 receptor can stimulate the phosphorylation of the extracellular signal-regulated kinase (ERK), which can then translocate to the nucleus and phosphorylate transcription factors. nih.gov Additionally, 5-HT6 receptor signaling can directly engage with proteins like Jab1 (c-Jun activation domain-binding protein-1), promoting the translocation of Jab1 to the nucleus where it interacts with c-Jun, a component of the AP-1 transcription factor complex, to enhance its activity. researchgate.net Ligand interaction with the 5-HT6 receptor can thus modulate the expression of genes involved in neuronal plasticity and function, such as brain-derived neurotrophic factor (BDNF). nih.govscienceopen.com
Via NRF2 Pathway Activation: Activation of the NRF2 pathway is, by its very nature, a mechanism of gene expression modulation. The translocation of NRF2 to the nucleus and its binding to ARE sequences directly initiates the transcription of a wide array of over 200 cytoprotective genes. nih.gov This leads to the increased synthesis of proteins that fall into several functional categories, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1), enzymes involved in glutathione (B108866) biosynthesis and regeneration, and proteins involved in xenobiotic detoxification.
Induction of Apoptosis and Cell Cycle Arrest
Sulfonamide derivatives have been a significant area of interest in anticancer research due to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. These mechanisms are crucial for controlling the growth and spread of tumors.
One study investigated a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, and its effects on acute leukemia (AL) cell lines, K562 and Jurkat. The findings demonstrated that S1 induced morphological changes characteristic of apoptosis in both cell lines. ualberta.caresearchgate.net A key early indicator of apoptosis is the externalization of phosphatidylserine (B164497) residues on the cell membrane, which was observed in Jurkat cells treated with S1. ualberta.ca Furthermore, in K562 cells, S1 was found to activate caspase-3, a critical executioner enzyme in the apoptotic pathway. ualberta.ca
The study also revealed that the compound's cytotoxic effects were linked to cell cycle arrest. In K562 cells, S1 caused an arrest at the G2/M phase, while in Jurkat cells, the arrest occurred at the G0/G1 phase. ualberta.caresearchgate.net This disruption of the normal cell cycle progression prevents the cancer cells from dividing and proliferating. The mechanism of cell death in K562 cells involved both the extrinsic pathway, indicated by increased Fas receptor expression, and the intrinsic (mitochondrial) pathway, evidenced by a loss of mitochondrial membrane potential and increased expression of Apoptosis-Inducing Factor (AIF). ualberta.caresearchgate.net In Jurkat cells, the intrinsic pathway appeared to be the primary mechanism of apoptosis. ualberta.caresearchgate.net
Another class of related compounds, sulfonamide-metformin derivatives, has also been shown to induce apoptosis and cell cycle arrest in breast cancer cells (MCF-7 and MDA-MB-231). nih.gov One particular derivative, compound 2, which features an n-octyl chain, was identified as the most active. nih.gov Its mechanism involves the promotion of mitochondrial dysfunction, as suggested by increased intracellular reactive oxygen species (ROS) production and a reduction in the mitochondrial membrane potential. nih.gov This activation of the mitochondrial-associated apoptosis-signaling pathway is a common mechanism for anticancer agents. In addition to inducing apoptosis, this compound was also found to arrest the cell cycle in the G0/G1 and G2/M phases and inhibit cancer cell migration. nih.gov
Similarly, a 2-sulfonyl-pyrimidinyl derivative was found to inhibit apoptosis by functioning upstream of caspase activation, specifically between the regulation by BCL-2 family members and the release of cytochrome c from the mitochondria. nih.gov This highlights the diverse ways in which sulfonyl-containing compounds can modulate apoptotic pathways.
The table below summarizes the effects of a representative sulfonamide derivative on cell cycle distribution in acute leukemia cell lines.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| K562 | Control | 45.3 | 40.1 | 14.6 |
| Sulfonamide S1 | 30.2 | 25.5 | 44.3 | |
| Jurkat | Control | 55.7 | 28.9 | 15.4 |
| Sulfonamide S1 | 70.1 | 18.3 | 11.6 |
This table presents hypothetical data based on the described effects in the text for illustrative purposes.
Anti-biofilm Mechanisms of Action
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which makes them notoriously resistant to conventional antibiotics. The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research. Sulfonyl-containing compounds have emerged as a promising class of molecules with anti-biofilm properties.
A study on a novel 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which contains a sulfonyl group, demonstrated its efficacy against Staphylococcus aureus, a common pathogen known for its ability to form biofilms. nih.gov F105 was shown to have biocidal properties and exhibited significant activity against biofilm-embedded S. aureus. nih.gov The research indicated that this compound could sterilize the biofilm structure, killing the embedded cells without necessarily destroying the matrix itself. nih.gov
The anti-biofilm mechanism of such compounds can be multifaceted. For instance, some sulfonyl derivatives may interfere with the signaling pathways that regulate biofilm formation. While the precise mechanism for F105 was not fully elucidated in the provided information, its ability to restore the antimicrobial activity of conventional antibiotics like gentamicin (B1671437) and ampicillin (B1664943) against S. aureus biofilms suggests a mechanism that increases the permeability of the biofilm matrix or sensitizes the embedded bacteria to other antimicrobial agents. nih.gov
Further research into sulfur derivatives of camphor, including sulfonylimines, has also pointed towards their potential as anti-biofilm agents. nih.gov These studies have shown activity against a range of bacteria, with some derivatives demonstrating higher efficacy against Gram-negative bacteria. nih.gov The proposed mechanism for these compounds involves their bactericidal properties, which in turn prevent the initial stages of biofilm formation. nih.gov
The following table illustrates the biofilm inhibitory concentrations of a hypothetical sulfonyl-containing compound against different bacterial strains.
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MIC (µg/mL) | Biofilm Eradication Concentration (µg/mL) |
| S. aureus | 16 | 64 | 128 |
| P. aeruginosa | 32 | 128 | >256 |
| E. coli | 32 | 256 | >256 |
This table presents hypothetical data based on general findings in the field for illustrative purposes.
Computational and Theoretical Chemistry Applications in 2,5 Dimethylphenyl Sulfonyl Alanine Research
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ((2,5-Dimethylphenyl)sulfonyl)alanine, docking simulations are instrumental in predicting how this ligand might interact with a specific protein target. These simulations can elucidate the binding mode and affinity, providing a rational basis for its potential mechanism of action.
Research on analogous sulfonyl-α-L-amino acid derivatives has demonstrated the utility of molecular docking in predicting binding geometries and comparing them with biological activity. ekb.eg For instance, docking studies on various sulfonamide derivatives have been performed against targets like carbonic anhydrase I, revealing key interactions with amino acid residues within the active site. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy.
Key interactions often observed in such simulations with sulfonamide-based compounds include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.com For this compound, the sulfonamide group can act as a hydrogen bond acceptor and donor, while the dimethylphenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the protein's binding pocket. The alanine (B10760859) moiety provides additional points for potential interactions. Docking results are often presented in terms of a scoring function, which estimates the binding affinity.
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Lys72, Asp184 | Hydrogen Bond |
| Inhibition Constant (Ki, predicted) | ~0.5 µM | Leu25, Val33, Ala52 | Hydrophobic |
| Ligand Efficiency | 0.35 | Phe183 | π-π Stacking |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. acs.org
For this compound, MD simulations can be employed to:
Assess Binding Stability: By running simulations of the docked complex, researchers can determine if the ligand remains stably bound in the active site over a period of nanoseconds or even microseconds. rsc.org Root Mean Square Deviation (RMSD) plots are often used to analyze the stability of the protein-ligand complex. mdpi.com
Analyze Conformational Changes: MD can reveal how the binding of this compound might induce conformational changes in the target protein, which can be crucial for its function.
Calculate Binding Free Energies: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. rsc.orgpeerj.com
Studies on other sulfonamides have successfully used MD simulations to confirm the stability of docked complexes and to understand the key residues involved in maintaining the interaction. nih.govacs.org
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide detailed information about the structure, reactivity, and spectroscopic properties of this compound.
Applications of DFT in the study of this compound could include:
Geometric Optimization: Determining the most stable 3D conformation of the molecule. acs.org
Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov These can help in understanding the reactive sites of the molecule.
Spectroscopic Predictions: Simulating spectroscopic data such as NMR, IR, and UV-Vis spectra, which can aid in the characterization of the synthesized compound. nih.gov For example, DFT has been used to predict the vibrational frequencies of the azomethine and secondary amine groups in sulfonamide-Schiff base derivatives. nih.gov
Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and Fukui functions to predict the reactivity of different atomic sites within the molecule. nih.gov
Quantum chemical calculations on benzenesulfonamide (B165840) have been used to study its molecular structure and conformational properties, predicting the presence of stable conformers. acs.org
Pharmacophore Modeling and Virtual Screening Strategies for Hit Identification
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a class of compounds including this compound, a pharmacophore model can be developed based on known active molecules. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. researchgate.netcsmres.co.uk
A hypothetical pharmacophore model for inhibitors related to this compound might include features such as:
A hydrogen bond acceptor (from the sulfonyl oxygens).
A hydrogen bond donor (from the sulfonamide N-H).
A hydrophobic aromatic region (the dimethylphenyl group).
An additional hydrogen bond acceptor/donor (from the alanine's carboxyl and amino groups).
Virtual screening campaigns using such pharmacophore models have been successful in identifying novel hits for various targets. researchgate.netnih.gov This approach allows for the rapid and cost-effective identification of potentially active compounds from vast chemical libraries, which can then be prioritized for experimental testing.
| Feature | Description | Geometric Constraints (Å) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen | Distance to HBD1: 3.5-4.5 |
| Hydrogen Bond Donor (HBD) | Sulfonamide NH | Distance to HBA1: 3.5-4.5 |
| Hydrophobic (HY) | Dimethylphenyl Ring | Distance to HBA1: 5.0-6.0 |
| Hydrogen Bond Acceptor 2 (HBA2) | Carboxyl Oxygen | Distance to HY: 6.5-7.5 |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions to Guide Compound Design
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are crucial for the early assessment of the drug-likeness of compounds like this compound. mdpi.com
Various computational tools can predict key ADME properties:
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. icm.edu.pl
Solubility: Prediction of aqueous solubility is important for absorption.
Permeability: Models like Caco-2 cell permeability can predict intestinal absorption.
Metabolic Stability: Predicting the compound's susceptibility to metabolism by cytochrome P450 enzymes.
Toxicity: Early prediction of potential toxicities can help in prioritizing safer compounds.
Studies on novel sulfonamide derivatives often include in silico ADME/Tox analysis to ensure that the designed compounds have favorable pharmacokinetic profiles and are non-toxic. nih.gov For example, research on fluorinated sulfonamides has shown promising results in ADME prediction analyses, indicating good drug-like properties. researchgate.net
Chemoinformatics and Chemical Database Mining for Related Scaffolds and Analogs
Chemoinformatics involves the use of computational methods to analyze chemical data. By mining large chemical databases such as PubChem, ChemSpider, and ZINC, researchers can identify compounds with similar structural scaffolds or functional groups to this compound. This can help in understanding structure-activity relationships (SAR) and identifying novel analogs with potentially improved properties. openaccesspub.org
The sulfonamide scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide range of clinically used drugs. researchgate.netnih.gov Chemoinformatics approaches can be used to:
Identify Analogs: Search for commercially available or synthetically accessible analogs of this compound.
Scaffold Hopping: Find compounds with different core structures but similar 3D arrangements of functional groups, which might bind to the same target.
SAR Analysis: Analyze datasets of related compounds to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized analogs. nih.govwu.ac.th
The development of novel acetamide-sulfonamide-containing scaffolds through conjugation strategies highlights the ongoing efforts to explore the chemical space around this versatile pharmacophore. mdpi.com
Applications in Medicinal Chemistry and Drug Discovery Research
Lead Compound Identification and Optimization Leveraging the ((2,5-Dimethylphenyl)sulfonyl)alanine Scaffold
Lead optimization is a critical, iterative phase in drug discovery that aims to transform a promising "hit" or "lead" compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties. nih.govpatsnap.com This process often involves extensive Structure-Activity Relationship (SAR) studies, where systematic modifications to the lead scaffold are made to identify key functional groups and conformational features responsible for biological activity. nih.govnih.gov Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in rationally guiding these chemical modifications. patsnap.com
While the N-sulfonyl amino acid motif is a common starting point for such optimization campaigns, specific, publicly available research detailing lead optimization programs that began with this compound as the primary scaffold is limited. However, related research underscores the potential of the broader 2,5-dimethylphenyl-amino acid conjugate framework. For instance, a notable study focused on developing N-2,5-dimethylphenylthioureido acid derivatives, which, while differing from the sulfonyl linkage, demonstrates the utility of the 2,5-dimethylphenyl group in generating lead compounds for new antimicrobial agents. mdpi.com This highlights the value of the scaffold in the initial phases of drug discovery, providing a template that can be systematically refined to improve potency and drug-like properties. nih.govpatsnap.com
Development of Anti-Infective Agents (Antimicrobial, Antifungal, Antiviral, Antitubercular)
The conjugation of sulfonamides with amino acids is a well-explored strategy in the search for new anti-infective agents. who.intresearchgate.net This combination can yield compounds with broad-spectrum activity by targeting essential microbial pathways. ontosight.ainih.gov
Antimicrobial and Antifungal Activity
The 2,5-dimethylphenyl scaffold is a structural feature present in several compounds with known antimicrobial activity. mdpi.com Research into aminothiazole derivatives bearing an N-2,5-dimethylphenyl group and a β-alanine moiety (structurally related to the α-alanine in the subject compound) has yielded promising results against multidrug-resistant pathogens. These compounds have demonstrated significant activity against clinically important Gram-positive bacteria and pathogenic fungi. mdpi.com
Specifically, certain derivatives showed potent activity against linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. mdpi.com Furthermore, broad-spectrum antifungal activity was observed against drug-resistant Candida strains, with some derivatives showing greater potency than the conventional antifungal drug fluconazole (B54011) against Candida auris. mdpi.com These findings underscore the potential of the 2,5-dimethylphenyl-amino acid scaffold as a basis for developing new antimicrobial and antifungal agents. mdpi.com
| Compound Type | Target Organism | Activity |
| 4-substituted thiazole (B1198619) derivatives with N-2,5-dimethylphenyl and β-alanine | Methicillin-resistant S. aureus (MRSA) | Excellent activity |
| 4-substituted thiazole derivatives with N-2,5-dimethylphenyl and β-alanine | Tedizolid/linezolid-resistant S. aureus | Excellent activity |
| 4-substituted thiazole derivatives with N-2,5-dimethylphenyl and β-alanine | Vancomycin-resistant E. faecium (VRE) | Favorable activity |
| N-2,5-dimethylphenylthioureido acid derivatives | Drug-resistant Candida strains | Broad-spectrum antifungal activity |
| Ester derivative with N-2,5-dimethylphenyl and β-alanine | Candida auris | Good activity (greater than fluconazole) |
Table 1: Summary of Antimicrobial and Antifungal Activity of N-2,5-dimethylphenyl and β-alanine Derivatives. Data sourced from a study on related thioureido acid derivatives. mdpi.com
Antiviral and Antitubercular Research
Sulfonamide-containing compounds have been investigated for a wide range of antiviral activities, including against human immunodeficiency virus (HIV). nih.govmdpi.com Similarly, amino acid derivatives are crucial building blocks for many antiviral drugs. researchgate.net Likewise, the sulfonamide core has been a cornerstone in the development of antitubercular agents, with some compounds showing activity against drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net However, a review of the available scientific literature did not yield specific studies focused on the antiviral or antitubercular properties of this compound or its direct derivatives.
Research into Anti-Cancer Agents and Mechanisms
The sulfonamide functional group is a key component in a number of approved and investigational anti-cancer drugs, known to inhibit targets such as carbonic anhydrases and cell cycle proteins. nih.govekb.eg The incorporation of an amino acid scaffold provides a route to developing novel peptide-like molecules with potential cytotoxic or targeted activity. researchgate.net
Research on compounds structurally related to this compound has indicated potential in this area. The same study that investigated the antimicrobial properties of aminothiazole derivatives bearing N-2,5-dimethylphenyl and β-alanine also characterized their in vitro anticancer activity. mdpi.comresearchgate.net These compounds were evaluated against the A549 human lung adenocarcinoma and Caco-2 human colon adenocarcinoma cell lines, suggesting that this structural class warrants further investigation for its antiproliferative effects. mdpi.comresearchgate.net Despite these preliminary findings on related scaffolds, detailed mechanistic studies specifically elucidating the anticancer pathways modulated by this compound derivatives are not extensively documented in the current literature.
Investigation of Anti-Inflammatory and Immunomodulatory Properties
Certain amino acids and their derivatives are known to possess anti-inflammatory properties, often by modulating the production of pro-inflammatory cytokines or affecting inflammatory signaling pathways. clinmedjournals.orgnih.govnih.gov For instance, some N-linked amino acid-fatty acid conjugates have shown potent anti-inflammatory effects in vivo. nih.gov While the broader class of sulfonamides includes well-known anti-inflammatory drugs like celecoxib, specific research into the anti-inflammatory or immunomodulatory potential of this compound is not available in the reviewed scientific literature. ekb.eg
Exploration in Neurological and Metabolic Disorder Research (e.g., Alzheimer's disease, Diabetes mellitus)
The sulfonamide scaffold is being actively explored for the treatment of various neurological and metabolic conditions. For example, some sulfonamide derivatives have been investigated as potential therapeutic agents for Alzheimer's disease. researchgate.net However, a comprehensive search of published research did not identify any studies specifically investigating the application of the this compound scaffold in the context of neurological disorders such as Alzheimer's disease or metabolic conditions like diabetes mellitus.
Rational Design of Targeted Therapeutics based on this compound Derivatives
Rational drug design utilizes computational and structural biology methods to create novel therapeutic agents with high specificity and efficacy for a chosen biological target. nih.govnih.gov This approach can be broadly categorized into structure-based design, which relies on the 3D structure of the target protein, and ligand-based design, which uses the structures of known active compounds to develop a pharmacophore model. nih.gov
The this compound scaffold is well-suited for rational design strategies. Given the promising anti-infective activity of related N-2,5-dimethylphenyl-amino acid derivatives, a structure-based approach could be employed. mdpi.com This would involve:
Target Identification: Identifying the specific bacterial or fungal enzyme inhibited by these compounds (e.g., inosine (B1671953) 5ʹ-monophosphate dehydrogenase (IMPDH), a target for some sulfonyl-α-l-amino acids). researchgate.net
Molecular Docking: Simulating the binding of this compound derivatives into the active site of the identified target enzyme to predict binding affinity and orientation.
Scaffold Modification: Using the docking insights to guide synthetic modifications. For example, altering the substitution pattern on the dimethylphenyl ring or replacing the alanine (B10760859) methyl group with larger hydrophobic or polar groups to enhance interactions with specific pockets in the enzyme's active site.
A ligand-based approach could also be applied by building a pharmacophore model from a series of active derivatives. This model would define the essential steric and electronic features required for activity, guiding the design of new compounds with improved potency and optimized pharmacokinetic profiles. patsnap.com Such iterative cycles of design, synthesis, and testing are fundamental to modern lead optimization and the development of targeted therapeutics. chemrxiv.org
Future Directions and Emerging Research Areas for 2,5 Dimethylphenyl Sulfonyl Alanine
Novel Synthetic Methodologies for Enhanced Diversity and Efficiency
The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.com While effective, this method can be limited by the stability and availability of the sulfonyl chloride precursors. ucl.ac.uk Future research on ((2,5-Dimethylphenyl)sulfonyl)alanine is likely to focus on more advanced synthetic strategies that offer greater efficiency, safety, and the ability to generate diverse chemical libraries for screening.
Modern synthetic approaches are moving away from multi-step procedures that require pre-functionalization and de-functionalization, aiming instead to streamline routes and reduce waste. rsc.org Key emerging methodologies applicable to the synthesis of this compound and its derivatives include:
Diversity-Oriented Synthesis (DOS): This strategy aims to create a wide range of structurally diverse molecules from a common starting material. nih.gov Applying DOS principles to a core scaffold like this compound would enable the rapid generation of analogues with varied substituents on the phenyl ring and the alanine (B10760859) backbone, facilitating comprehensive structure-activity relationship (SAR) studies.
Oxidative Coupling Reactions: Recent advances have demonstrated the direct oxidative coupling of thiols and amines to form sulfonamides in a single step. rsc.org This method avoids the need for harsh chlorinating agents and can be performed under metal-free conditions, representing a greener and more efficient route to synthesize N-substituted sulfonamide derivatives. rsc.org
One-Pot Reactions: The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, significantly improves efficiency. For instance, methods using ammonium (B1175870) carbamate (B1207046) as a nitrogen source and methanol (B129727) as an oxygen source for the synthesis of primary sulfonamides from thiols showcase the potential for innovative and streamlined synthetic pathways. rsc.org
| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Classical Synthesis | Reaction of a sulfonyl chloride with an amine in the presence of a base. | Well-established and widely understood. | frontiersrj.com |
| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of a wide range of different molecular structures from a common substrate. | Rapid generation of a library of derivatives for biological screening. | nih.gov |
| Oxidative Coupling | Direct coupling of thiols and amines to form the S-N bond, often using an oxidizing agent. | Avoids unstable sulfonyl chloride intermediates; potentially greener and more atom-economical. | rsc.org |
| One-Pot Procedures | Multiple reaction steps are performed sequentially in the same reaction vessel. | Increased efficiency, reduced waste, and simplified purification processes. | rsc.org |
Advanced Spectroscopic and Structural Biology Techniques for Target Validation
Identifying and validating the biological target of a small molecule is a critical step in drug discovery. wjbphs.com For this compound, future research will leverage a suite of advanced biophysical and spectroscopic techniques to elucidate its mechanism of action with high precision. These methods provide detailed insights into binding affinity, thermodynamics, and the specific molecular interactions between the compound and its protein target. mdpi.com
High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in obtaining high-resolution three-dimensional structures of this compound bound to its biological target. Such structures can reveal intimate details of the binding mode, including key hydrogen bonds and hydrophobic interactions, which are crucial for rational drug design and lead optimization. acs.org
Label-Free Binding Assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for characterizing binding events. SPR can provide real-time kinetics of the interaction (association and dissociation rates), while ITC offers a complete thermodynamic profile of binding, including enthalpy and entropy changes. mdpi.com These data are essential for understanding the driving forces of the interaction.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular structure and dynamics in solution. mdpi.com Techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can identify binding events and characterize conformational changes in both the ligand and the protein upon complex formation, even for weak interactions. acs.org
| Technique | Information Provided | Application in Drug Discovery | Reference |
|---|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Elucidates precise binding mode and informs structure-based drug design. | mdpi.com |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the binding interaction. | mdpi.com |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd) and kinetic rate constants (kon, koff). | Measures real-time binding kinetics and affinity. | mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Information on ligand binding, conformational changes, and dynamics. | Validates target engagement in solution and can be used for fragment screening. | mdpi.comnih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. nih.gov For a compound like this compound, AI/ML can be integrated at multiple stages, from initial target identification to the design of novel analogues with enhanced properties.
Predictive Modeling: ML algorithms can be trained on large datasets of known compounds and their biological activities to predict the potential targets and efficacy of new molecules. nih.gov By analyzing the structural features of this compound, these models can identify potential protein interactions and predict physicochemical properties like solubility and bioavailability. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules that have never been synthesized before. nih.govstanford.edu These models can be constrained to generate derivatives of the this compound scaffold that are optimized for binding to a specific target while maintaining desirable drug-like properties.
Lead Optimization: During the lead optimization phase, AI can predict how small chemical modifications to the lead compound will affect its potency, selectivity, and pharmacokinetic profile. nih.gov This data-driven approach allows for a more systematic exploration of chemical space and can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov
| Application Area | AI/ML Technique | Potential Impact | Reference |
|---|---|---|---|
| Target Identification | Machine Learning, Deep Learning | Predicts potential biological targets by analyzing compound structure and existing bioactivity data. | nih.gov |
| Virtual Screening | Predictive Algorithms | Screens vast virtual libraries to identify compounds likely to be active against a target of interest. | mdpi.com |
| De Novo Design | Generative Adversarial Networks (GANs) | Designs novel analogues of this compound with optimized properties. | nih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predicts ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles early in development. | mdpi.com |
Exploration of New Therapeutic Areas and Undiscovered Biological Targets
The structural motifs present in this compound suggest potential for activity in various therapeutic areas beyond its initial intended use. The 2,5-dimethylphenyl scaffold is a feature in some antimicrobial compounds, and alanine-based sulfonamides have also been explored as antimicrobial and antioxidant agents. mdpi.comresearchgate.net
Future research should focus on screening this compound and its derivatives against a broad range of biological targets to uncover new therapeutic opportunities. This could include:
Antimicrobial Activity: Given that related scaffolds have shown promise, a key area of exploration is the compound's potential efficacy against multidrug-resistant Gram-positive pathogens or pathogenic fungi. mdpi.com
Oncology: Many sulfonamide derivatives, such as pazopanib, act as inhibitors of key signaling proteins like vascular endothelial growth factor receptor-2 (VEGFR-2) involved in cancer progression. acs.org Screening against a panel of kinases and other cancer-related targets could reveal previously unknown anti-cancer activity.
Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening involves testing compounds on whole cells or organisms to see if they produce a desired physiological effect. technologynetworks.com This approach can identify compounds that work through novel mechanisms of action and help uncover undiscovered biological targets.
Multi-Targeting Strategies and Polypharmacology Approaches for Complex Diseases
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation. nih.gov The emerging field of polypharmacology focuses on developing single chemical entities that can modulate multiple biological targets simultaneously. scilit.com
The sulfonamide moiety is considered a "privileged" scaffold in medicinal chemistry, as it is found in a wide array of drugs acting on diverse targets. nih.gov This makes this compound an excellent starting point for designing multi-target agents. Future strategies may involve:
Rational Design of Dual Inhibitors: By modifying the this compound structure, it may be possible to design ligands that concurrently inhibit two distinct but related targets in a disease pathway. For example, creating compounds that inhibit both carbonic anhydrase and cyclooxygenase-2 (COX-2) has been explored as a strategy for developing novel anti-inflammatory agents. researchgate.net
Fragment-Based Linking: The this compound molecule could be used as a core scaffold to link two different pharmacophores, each designed to bind to a separate target. This approach allows for the creation of hybrid molecules with a tailored, multi-target profile.
Such multi-targeting approaches can lead to enhanced therapeutic efficacy and may reduce the likelihood of developing drug resistance, a common issue with single-target agents. nih.gov
Q & A
Q. Table 1: Physical Properties from Crystallographic Data ()
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 333.402 g/mol |
| Density | 1.3 ± 0.1 g/cm |
| Boiling Point | 538.1 ± 60.0 °C |
| Refractive Index | 1.594 |
[Advanced] How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point)?
Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. To address this:
Differential Scanning Calorimetry (DSC): Identifies polymorphs by analyzing thermal transitions.
Solubility Studies: Conducted in solvents of varying polarity (e.g., water, DMSO, ethanol) at controlled temperatures.
Reproducibility Checks: Standardize purification protocols (e.g., recrystallization solvents) and validate purity via HPLC or elemental analysis.
Example: The absence of a reported melting point () suggests thermal decomposition; thermogravimetric analysis (TGA) can clarify stability thresholds .
[Advanced] What computational approaches model the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature lowers HOMO energy, reducing reactivity at the amide nitrogen.
- Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility in biological environments.
- Docking Studies: Predict interactions with enzymatic targets (e.g., proteases) by aligning the sulfonamide moiety with active-site residues.
Validation: Compare computational results with experimental IR/Raman spectra or kinetic data .
[Basic] What structural features influence the compound’s reactivity and stability?
Methodological Answer:
- Sulfonamide Group: Stabilizes the compound against hydrolysis but participates in hydrogen bonding, affecting solubility.
- 2,5-Dimethylphenyl Substituent: Steric hindrance reduces nucleophilic attack at the sulfonyl sulfur.
- Chiral Center (Alanine): Enantiomeric purity (D/L configuration) impacts biological activity; chiral HPLC or polarimetry ensures stereochemical integrity .
[Advanced] How to design experiments to study metabolic stability in vitro?
Methodological Answer:
Radiolabeling: Incorporate C or H isotopes at the alanine methyl group to track metabolic pathways.
Microsomal Assays: Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS.
Kinetic Analysis: Determine half-life () and intrinsic clearance using Michaelis-Menten parameters.
Challenge: Differentiate between sulfonamide oxidation and aryl methyl group hydroxylation .
[Basic] What safety precautions are recommended for handling this compound?
Methodological Answer:
While specific hazard data is limited (), general sulfonamide precautions apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in a cool, dry environment away from oxidizers.
Waste Disposal: Follow institutional guidelines for sulfonamide-containing waste .
[Advanced] How do structural modifications (e.g., substituent position) affect biological activity?
Methodological Answer:
- Para-Substitution: Electron-donating groups (e.g., -OCH) enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets.
- Ortho-Substitution: Steric effects (e.g., 2,6-dimethyl vs. 2,5-dimethyl) alter conformational flexibility, impacting target engagement.
Case Study: Comparing the sulfonyl group’s position in this compound with ’s piperidine-sulfonamide hybrid reveals differences in protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
